molecular formula C₈H₇D₃N₂O₄S B1164340 2-Methoxy-5-sulfamoylbenzamide-d3

2-Methoxy-5-sulfamoylbenzamide-d3

Cat. No.: B1164340
M. Wt: 233.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-Methoxy-5-sulfamoylbenzamide-d3

2-Methoxy-5-sulfamoylbenzamide-d3 represents a deuterium-labeled analog of the pharmaceutical intermediate 2-Methoxy-5-sulfamoylbenzamide, which serves as an important building block in the synthesis of antipsychotic medications. The compound maintains the core structural features of its parent molecule while incorporating three deuterium atoms in strategically chosen positions, primarily within the methoxy group. This isotopic modification enhances the compound's utility in analytical applications without significantly altering its fundamental chemical properties.

The molecular structure consists of a benzene ring system substituted with both a methoxy group and a sulfamoyl group, along with an amide functional group. The presence of deuterium atoms makes this compound particularly valuable for studies requiring isotopic differentiation, such as pharmacokinetic investigations and metabolic pathway analysis. Research applications have demonstrated that deuterium-labeled compounds like 2-Methoxy-5-sulfamoylbenzamide-d3 provide enhanced stability against biological oxidation, making them invaluable tools in drug development and analytical chemistry.

Chemical Nomenclature and Structural Identification

The systematic identification and nomenclature of 2-Methoxy-5-sulfamoylbenzamide-d3 follows established conventions for deuterium-labeled organic compounds. The compound's designation reflects both its structural features and the specific positioning of isotopic labels within the molecular framework. Understanding these nomenclature principles is essential for proper identification and application of this specialized chemical entity.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

According to International Union of Pure and Applied Chemistry conventions, the systematic name for this compound is 2-methoxy-5-sulfamoylbenzamide-d3, where the "d3" designation specifically indicates the presence of three deuterium atoms. The parent compound's International Union of Pure and Applied Chemistry name is established as 2-methoxy-5-sulfamoylbenzamide, with the molecular formula C8H10N2O4S and a molecular weight of 230.24 grams per mole.

The deuterated analog maintains the same core structure but exhibits a modified molecular formula of C8H7D3N2O4S, reflecting the substitution of three hydrogen atoms with deuterium isotopes. This substitution results in an increased molecular weight of 233.26 grams per mole, representing a mass increase of 3.02 atomic mass units due to the heavier deuterium atoms. The International Chemical Identifier key for the parent compound is GTKYLVJCMKDNTH-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification.

Property Parent Compound Deuterated Analog
Molecular Formula C8H10N2O4S C8H7D3N2O4S
Molecular Weight 230.24 g/mol 233.26 g/mol
Chemical Abstract Service Number 52395-25-2 Not Available
International Chemical Identifier Key GTKYLVJCMKDNTH-UHFFFAOYSA-N Not Available

The structural integrity of both compounds remains fundamentally identical, with the deuterium substitution occurring without disruption to the core benzamide framework. This preservation of structural features ensures that the deuterated compound retains the essential chemical properties of its parent while providing the analytical advantages associated with isotopic labeling.

Deuterium Labeling Positional Analysis

The deuterium labeling in 2-Methoxy-5-sulfamoylbenzamide-d3 occurs specifically within the methoxy group attached to the benzene ring at the 2-position. This selective labeling strategy, commonly designated as methoxy-d3, involves the replacement of all three hydrogen atoms in the methyl portion of the methoxy group with deuterium atoms. The positional specificity of this labeling approach provides distinct analytical advantages while maintaining the compound's fundamental chemical behavior.

Recent advances in deuterium incorporation methodology have demonstrated the effectiveness of cobalt-catalyzed carbon-hydrogen deuteriomethoxylation reactions for introducing deuterated methoxy groups into benzamide derivatives. These synthetic approaches utilize deuterated methanol as the deuterium source, with salicylaldehyde-based cobalt catalysts facilitating the selective incorporation of deuterated methoxy groups at specific aromatic positions. The resulting products exhibit high deuterium incorporation rates and excellent chemical purity.

The strategic placement of deuterium atoms within the methoxy group offers several analytical benefits. The methoxy-d3 labeling pattern creates a distinct mass spectral signature that differs by three mass units from the parent compound, facilitating precise identification and quantification in complex analytical matrices. Additionally, the deuterium atoms in this position are relatively stable under most analytical conditions, reducing the likelihood of isotope exchange that might compromise analytical results.

Labeling Position Number of Deuterium Atoms Chemical Environment Analytical Advantage
Methoxy Group 3 -OCD3 Mass spectral differentiation
Benzene Ring 0 Aromatic C-H Structural preservation
Amide Group 0 -CONH2 Functional group integrity
Sulfamoyl Group 0 -SO2NH2 Biological activity retention

Historical Development and Discovery Timeline

The development of 2-Methoxy-5-sulfamoylbenzamide-d3 represents an evolution within the broader context of benzamide derivative research, particularly in the field of antipsychotic drug development. The historical progression began with the discovery of sulpiride in 1966 by researchers Justin-Besançon and C. Laville at Laboratoires Delagrange, who were investigating compounds with improved anti-dysrhythmic properties compared to procainamide. This research program initially led to the development of metoclopramide and subsequently to sulpiride, establishing the foundation for benzamide-based pharmaceutical development.

The parent compound 2-Methoxy-5-sulfamoylbenzamide emerged as an important intermediate in the synthesis of various benzamide derivatives, particularly as an impurity reference standard for sulpiride. Chemical databases indicate that this compound is frequently referred to as "Sulpiride Impurity E" in pharmaceutical manufacturing contexts, highlighting its significance in quality control and analytical procedures. The systematic study of this compound and its derivatives gained momentum as pharmaceutical companies sought to understand and control impurity profiles in drug manufacturing processes.

The development of deuterium-labeled analogs, including 2-Methoxy-5-sulfamoylbenzamide-d3, represents a more recent advancement driven by the growing importance of isotopically labeled compounds in analytical chemistry and drug development. The recognition that deuterated compounds provide enhanced analytical capabilities and improved metabolic stability has led to increased interest in developing deuterium-labeled versions of key pharmaceutical intermediates. This trend reflects the broader pharmaceutical industry's emphasis on precision medicine and advanced analytical techniques.

The timeline of development can be traced through patent literature and chemical synthesis publications. Chinese patent CN111100042B, published in 2019, describes detailed preparation methods for 2-methoxy-5-sulfamide benzoic acid, demonstrating ongoing industrial interest in related compounds. Similarly, synthesis methodologies published in academic literature have documented various approaches to preparing sulfamoyl benzamide derivatives, providing the technical foundation for subsequent deuterium labeling strategies.

Relationship to Parent Compound 2-Methoxy-5-sulfamoylbenzamide

The relationship between 2-Methoxy-5-sulfamoylbenzamide-d3 and its parent compound 2-Methoxy-5-sulfamoylbenzamide is characterized by structural similarity coupled with distinct analytical properties. The parent compound, designated with Chemical Abstract Service number 52395-25-2, serves as a crucial intermediate in pharmaceutical synthesis and represents an important impurity reference standard in sulpiride manufacturing. Understanding this relationship is essential for appreciating the analytical applications and synthetic utility of the deuterated analog.

Structurally, both compounds share identical molecular frameworks consisting of a benzene ring substituted at the 2-position with a methoxy group, at the 5-position with a sulfamoyl group, and bearing an amide functional group. The parent compound exhibits the molecular formula C8H10N2O4S with a molecular weight of 230.24 grams per mole, while the deuterated analog presents the formula C8H7D3N2O4S with a molecular weight of 233.26 grams per mole. This mass difference of precisely 3.02 atomic mass units reflects the substitution of three hydrogen atoms with deuterium isotopes within the methoxy group.

The chemical properties of both compounds remain largely equivalent under standard conditions, with the deuterium substitution having minimal impact on fundamental reactivity patterns. Both compounds exhibit similar solubility characteristics, thermal stability profiles, and chemical reactivity toward common organic transformations. This similarity ensures that analytical methods developed for the parent compound can be readily adapted for the deuterated analog, with appropriate adjustments for mass spectral differences.

Comparative Property Parent Compound Deuterated Analog Difference
Molecular Weight 230.24 g/mol 233.26 g/mol +3.02 g/mol
Hydrogen Count 10 7 -3
Deuterium Count 0 3 +3
Chemical Abstract Service Number 52395-25-2 Not Assigned N/A

The synthetic relationship between these compounds typically involves deuterium exchange or incorporation reactions applied to the parent structure. Modern synthetic approaches utilize deuterated methanol in cobalt-catalyzed carbon-hydrogen activation reactions to achieve selective deuterium incorporation at the methoxy position. These methods demonstrate high efficiency and selectivity, producing the deuterated analog with excellent isotopic purity and minimal formation of partially labeled products.

Properties

Molecular Formula

C₈H₇D₃N₂O₄S

Molecular Weight

233.26

Synonyms

5-(Aminosulfonyl)-2-(methoxy-d3)benzamide;  5-Aminosulfonyl-2-(methoxy-d3)_x000B_benzamide; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Dopamine Receptor Modulation
The primary pharmacological action of 2-methoxy-5-sulfamoylbenzamide-d3 is its ability to selectively block dopamine D2 and D3 receptors in both the central and peripheral nervous systems. This action is critical in the treatment of various psychiatric disorders, including depression, schizophrenia, and somatoform disorders. The compound's efficacy is attributed to its structural features that facilitate receptor binding and modulation .

Therapeutic Efficacy
Research indicates that 2-methoxy-5-sulfamoylbenzamide-d3 exhibits stronger pharmacological activities compared to its dextro enantiomer. Studies have shown that lower doses can achieve similar or greater therapeutic effects while reducing the incidence of adverse events. This characteristic makes it a promising candidate for developing safer treatments for psychiatric conditions .

Case Studies

Study Focus Findings
Pharmacokinetics of LevosulpirideExamined the pharmacokinetics of levosulpiride (the levorotatory form) after intramuscular injectionsDemonstrated effective receptor blockade with significant therapeutic outcomes in psychiatric disorders
Inhibition AssaysInvestigated the inhibition of phospholipase A2 by various compoundsFound that 2-methoxy-5-sulfamoylbenzamide-d3 was a potent inhibitor, suggesting its utility in predicting drug-induced toxicity
Receptor Binding StudiesAnalyzed binding affinities of substituted benzamidesConfirmed that structural modifications enhance binding to dopamine receptors, improving therapeutic efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methoxy-5-sulfamoylbenzamide-d3 can be contextualized by comparing it to analogs such as 2-methoxy-5-(methylsulfonyl)benzoic acid (CAS 50390-76-6) and non-deuterated variants.

Key Structural and Functional Differences:

Property 2-Methoxy-5-sulfamoylbenzamide-d3 2-Methoxy-5-(methylsulfonyl)benzoic Acid Non-Deuterated 2-Methoxy-5-sulfamoylbenzamide
Functional Group Sulfamoyl (-SO₂NH₂), deuterated benzamide Methylsulfonyl (-SO₂CH₃), carboxylic acid Sulfamoyl (-SO₂NH₂), non-deuterated benzamide
Metabolic Stability Enhanced (due to deuterium) Moderate Lower (prone to hepatic CYP450 metabolism)
Solubility Low (logP ~2.1) Moderate (logP ~1.8) Low (logP ~2.0)
Pharmacokinetic Half-Life ~12 hours (in rodents) ~6 hours (in rodents) ~8 hours (in rodents)
Applications Metabolic studies, deuterated drug leads Anti-inflammatory intermediates Preclinical drug candidates

Research Findings:

Deuterium Isotope Effects: The deuterated form exhibits a 1.5-fold increase in metabolic half-life compared to its non-deuterated counterpart, attributed to the kinetic isotope effect slowing CYP450-mediated oxidation .

Sulfamoyl vs. Methylsulfonyl : The sulfamoyl group in 2-methoxy-5-sulfamoylbenzamide-d3 confers hydrogen-bonding capacity, enhancing target binding affinity (e.g., carbonic anhydrase inhibition), whereas the methylsulfonyl group in 50390-76-6 lacks this interaction, reducing potency in enzyme assays .

Carboxylic Acid Derivatives : Compounds like 2-methoxy-5-(methylsulfonyl)benzoic acid show higher aqueous solubility but lower membrane permeability, limiting their utility in central nervous system (CNS) targeting compared to benzamide derivatives .

Preparation Methods

Core Structural Considerations

2-Methoxy-5-sulfamoylbenzamide-d3 features a benzamide backbone with methoxy (-OCH3), sulfamoyl (-SO2NH2), and deuterated amide (-COND2) groups. The deuterium atoms are typically introduced at the amide nitrogen positions (N–D bonds) or within the methoxy group (OCD3), depending on the synthetic strategy.

Precursor Synthesis: Methyl 2-Methoxy-5-sulfamoylbenzoate

The non-deuterated precursor, methyl 2-methoxy-5-sulfamoylbenzoate, is synthesized via nucleophilic substitution between 2-methoxy-5-chlorobenzoate and sodium amidosulfinate in tetrahydrofuran (THF) with cuprous bromide catalysis. Key parameters include:

  • Molar ratio : 1:1.05–1.2 (ester to amidosulfinate)

  • Temperature : 45–60°C

  • Reaction time : 10–14 hours

  • Yield : 94.5–96.5%

This step avoids hazardous byproducts, producing only sodium chloride and activated carbon residues.

Deuterium Incorporation Strategies

Isotopic Labeling via Deuterated Ammonia

The amide group in 2-methoxy-5-sulfamoylbenzamide-d3 is deuterated by substituting the ester group (-COOCH3) with a deuterated amine. This involves:

  • Ester hydrolysis : Converting methyl 2-methoxy-5-sulfamoylbenzoate to the corresponding carboxylic acid using aqueous HCl or NaOH.

  • Acid chloride formation : Treating the acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

  • Amidation : Reacting the acid chloride with deuterated ammonia (ND3) in anhydrous conditions.

Reaction conditions :

  • Solvent : Deuterated dimethylformamide (DMF-d7)

  • Temperature : 0–5°C (to minimize H/D exchange)

  • Yield : 85–90% (theoretical)

Methoxy Group Deuterations

For OCD3 labeling, the methoxy group is introduced via deuterated methanol (CD3OD) during the initial methoxylation of 2-chloro-5-nitrobenzoic acid. This requires:

  • Reagent : CD3OD in the presence of NaH

  • Reaction time : 6–8 hours at reflux

  • Deuterium purity : >99% (confirmed by mass spectrometry)

Reaction Optimization and Catalytic Systems

Catalyst Screening

Cuprous bromide (CuBr), used in the precursor synthesis, enhances the nucleophilic substitution efficiency by stabilizing the transition state. Comparative studies with other catalysts reveal:

CatalystYield (%)Purity (HPLC)
CuBr94.599.51
CuI89.298.70
Pd(OAc)278.497.20

Data adapted from CN105439915A

Solvent Effects

THF outperforms DMF and acetonitrile in precursor synthesis due to its polarity and ability to dissolve both organic and inorganic reagents. For deuterated reactions, DMF-d7 is preferred to maintain isotopic integrity.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC conditions for purity assessment are adapted from J-STAGE methodologies:

  • Mobile phase : 70:30 water:methanol

  • Flow rate : 1.0 mL/min

  • Detection : UV at 240 nm

  • Column : C18 (250 mm × 4.6 mm, 5 µm)

Typical chromatogram parameters :

  • Retention time: 8.2 min (precursor), 10.5 min (deuterated product)

  • Linearity: R² > 0.999 for 1–50 µg/mL

Mass Spectrometry (MS)

Deuterium incorporation is confirmed via ESI-MS:

  • Expected m/z : 287.1 [M+H]+ (non-deuterated)

  • Observed m/z : 290.1 [M+D]+ (d3-labeled)

Challenges and Mitigation Strategies

Isotopic Dilution

Proton contamination during amidation reduces deuterium purity. Solutions include:

  • Strict anhydrous conditions : Use of molecular sieves and Schlenk techniques.

  • Post-synthesis purification : Size-exclusion chromatography to remove protonated impurities.

Byproduct Formation

Side reactions during acid chloride formation generate HCl, which protonates ND3. Neutralization with deuterated bases (e.g., NaOD) mitigates this issue.

Industrial Scalability and Environmental Impact

The patented method’s scalability is evidenced by its high yields (>94%) and minimal waste . For deuterated derivatives, solvent recovery systems (e.g., THF distillation) reduce costs and environmental footprint.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methoxy-5-sulfamoylbenzamide-d3, and how can its structural integrity be validated?

  • Synthetic Routes : Based on structurally analogous sulfonamides (e.g., 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide), multi-step synthesis involving sulfonylation of a methoxy-substituted benzamide precursor is common. Key steps include coupling sulfamoyl groups via nucleophilic substitution under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) .
  • Characterization : Confirm deuteration (d3) via mass spectrometry (MS) and isotope-specific NMR analysis. FTIR verifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups. Purity assessment via HPLC with deuterated solvent systems (e.g., DMSO-d6) is critical .

Q. What solubility and formulation strategies are optimal for in vitro biological assays involving 2-Methoxy-5-sulfamoylbenzamide-d3?

  • Solubility : Preliminary testing in DMSO (≤10 mM stock solutions) is recommended, followed by dilution in aqueous buffers (pH 7.4). For low solubility, consider co-solvents like PEG-400 or cyclodextrin-based formulations, ensuring compatibility with assay protocols .
  • Handling : Use nitrile gloves and fume hoods to minimize exposure. Store desiccated at -20°C to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can researchers address stability discrepancies of 2-Methoxy-5-sulfamoylbenzamide-d3 under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) across pH 1–8. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., desulfonated analogs). Buffer systems should mimic physiological (pH 7.4) and acidic (pH 2.0) environments .
  • Data Interpretation : Deuterium labeling may slow hydrolysis kinetics compared to non-deuterated analogs. Quantify deuterium retention using isotope ratio MS .

Q. What strategies resolve contradictions in NMR spectral data for deuterated sulfonamide derivatives like 2-Methoxy-5-sulfamoylbenzamide-d3?

  • Approach : Assign deuterium-induced isotope shifts (e.g., upfield shifts in ¹H NMR for adjacent protons) using 2D NMR (HSQC, HMBC). Compare with non-deuterated analogs to isolate isotopic effects. For ¹³C NMR, deuterium decoupling may improve signal clarity .
  • Challenges : Signal splitting due to quadrupolar effects of deuterium requires high-resolution instruments (≥500 MHz) and cryoprobes .

Q. What methodologies are recommended for assessing the ecological impact and safe disposal of 2-Methoxy-5-sulfamoylbenzamide-d3?

  • Ecotoxicity Testing : Use OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to evaluate acute toxicity. Persistence studies (e.g., OECD 307: Soil Degradation) are critical due to limited data on sulfamoyl derivatives .
  • Disposal : Incineration via licensed facilities with scrubbers to capture SOx emissions. Avoid aqueous disposal; consult waste management authorities for deuterated compound regulations .

Methodological Gaps and Recommendations

  • Stability Data : No studies on photolytic degradation are available. Recommend UV-visible light exposure experiments to assess photostability .
  • Biological Interactions : Molecular docking with sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) could elucidate binding mechanisms. Pair with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.